REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]([C:10]([OH:12])=[O:11])[CH2:4]1.[CH:13](N(C(C)C)CC)(C)C.[I-].[Na+].Cl.ClC[C:27]1[CH:28]=[N:29][CH:30]=[CH:31][CH:32]=1>CC#N.C(Cl)Cl>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([CH2:2][C:27]2[CH:28]=[N:29][CH:30]=[CH:31][CH:32]=2)[CH2:4][CH:5]1[C:10]([O:12][CH3:13])=[O:11] |f:0.1,3.4,5.6|
|
Name
|
1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1CC(C(CC1)=O)C(=O)O
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1C=NC=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble inorganic materials were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellowish residue
|
Type
|
WASH
|
Details
|
washed with brine, H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CN(CC1)CC=1C=NC=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.034 mmol | |
AMOUNT: MASS | 0.257 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |